molecular formula C11H13N3O B5803028 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-methylbutan-1-one

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-methylbutan-1-one

Cat. No.: B5803028
M. Wt: 203.24 g/mol
InChI Key: WCIWFJPWKVICOZ-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-methylbutan-1-one is a benzotriazole-derived compound characterized by a ketone group attached to a branched aliphatic chain (3-methylbutanoyl) and a benzotriazole moiety. Benzotriazole derivatives are widely utilized in organic synthesis as intermediates or directing groups due to their stability and reactivity .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12-13-14/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIWFJPWKVICOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-methylbutan-1-one typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and provides high yields of the desired product. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Acidic Hydrolysis

The ester bond in the benzoate moiety cleaves under acidic conditions (e.g., HCl, heat), yielding 2,5-dimethyl-1H-pyrrole and benzoic acid . This reaction follows the general mechanism of ester hydrolysis, where protonation of the carbonyl oxygen activates the ester for nucleophilic attack by water.

Basic Hydrolysis

Under basic conditions (e.g., NaOH, heat), the ester undergoes saponification, producing 2,5-dimethyl-1H-pyrrole and the sodium salt of benzoic acid . The reaction involves deprotonation of the hydroxyl group, facilitating attack on the carbonyl carbon.

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring’s electron-rich nature (due to conjugated lone pairs from nitrogen and adjacent carbons) enables EAS reactions.

Nitration

Nitration with a mixture of HNO₃ and H₂SO₄ typically occurs at the 3-position of the pyrrole ring, where electron density is highest . This results in the formation of a nitro-substituted pyrrole derivative.

Halogenation

Halogenation (e.g., bromination) under controlled conditions can introduce halogen atoms at the 3- or 4-positions of the pyrrole ring, depending on steric and electronic factors .

Hydrolysis Mechanism

  • Protonation : The ester carbonyl oxygen is protonated, increasing

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzo[d][1,2,3]triazole derivatives. The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity
Research has demonstrated that benzo[d][1,2,3]triazole derivatives can exhibit anticancer properties. Specifically, compounds with similar structural features have been shown to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Neuroprotective Effects
There is emerging evidence that compounds containing the benzo[d][1,2,3]triazole moiety may offer neuroprotective benefits. Studies indicate that these compounds can modulate pathways involved in neurodegeneration, presenting opportunities for developing treatments for diseases like Alzheimer's .

Material Science

Polymer Synthesis
The incorporation of benzo[d][1,2,3]triazole into polymer matrices has been explored to enhance thermal stability and mechanical properties. These materials are being investigated for applications in coatings and composites where durability and resistance to degradation are critical .

Fluorescent Materials
Research has indicated that derivatives of benzo[d][1,2,3]triazole can be utilized in creating novel fluorescent materials. These materials have applications in sensors and organic light-emitting diodes (OLEDs), leveraging their photophysical properties for advanced electronic applications .

Analytical Chemistry

Chromatographic Applications
The compound has been evaluated as a potential stationary phase in chromatographic techniques. Its unique chemical structure allows for selective interactions with various analytes, improving the resolution and sensitivity of chromatographic separations .

Spectroscopic Applications
Studies have shown that 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-methylbutan-1-one can serve as a fluorescent probe in spectroscopic analyses. Its ability to emit fluorescence upon excitation makes it useful for detecting specific biomolecules in complex mixtures .

Case Studies and Research Findings

Application AreaFindingsSource
Antimicrobial ActivityInhibition of bacterial growth
Anticancer ActivityInduction of apoptosis in cancer cells
Neuroprotective EffectsModulation of neurodegenerative pathways
Polymer SynthesisEnhanced thermal stability in polymers
Fluorescent MaterialsDevelopment of novel fluorescent sensors
Chromatographic ApplicationsImproved resolution in chromatographic separations
Spectroscopic ApplicationsUse as a fluorescent probe

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d][1,2,3]triazol-1

Biological Activity

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-methylbutan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 26793096

The structure features a benzotriazole moiety which is often associated with various biological activities.

Anticancer Activity

Research has indicated that compounds containing benzotriazole can exhibit significant anticancer properties. For instance, a study demonstrated that a related benzotriazole derivative, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, showed considerable activity against human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM , comparable to the chemotherapeutic agent doxorubicin .

The mechanism of action appears to involve inhibition of histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival. The specific IC50 for HDAC inhibition was reported at 9.4 μM , suggesting potential for development as an HDAC inhibitor .

Neuropharmacological Activity

Benzotriazoles have also been implicated in neuropharmacological effects. A study focused on the interaction of similar compounds with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The binding affinity and interactions at the active site were characterized using computational docking methods . Such interactions suggest potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Summary

Biological ActivityObserved EffectReference
Anticancer (IC50)1.2 - 2.4 nM against cancer cells
HDAC InhibitionIC50 = 9.4 μM
AChE InhibitionSignificant binding interactions

Case Study 1: Anticancer Efficacy

In a controlled study involving various benzotriazole derivatives, researchers synthesized and tested multiple compounds for their antiproliferative effects against several human cancer cell lines. The results indicated that derivatives with structural similarities to this compound displayed potent activity, suggesting that modifications to the benzotriazole core can enhance anticancer efficacy .

Case Study 2: Neuroprotective Potential

Another study investigated the potential neuroprotective effects of benzotriazole derivatives through their inhibition of AChE. The computational analysis revealed that specific interactions with key amino acids in the enzyme's active site could lead to effective inhibition, thereby potentially improving cholinergic transmission in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic vs. Aliphatic Substituents

Benzotriazole derivatives with aromatic substituents, such as (1H-Benzo[d][1,2,3]triazol-1-yl)(aryl)methanones, exhibit distinct physicochemical properties compared to aliphatic analogs:

Compound Substituent Yield (%) Melting Point (°C) Key Application Reference
(1H-Benzo[...]triazol-1-yl)(phenyl)methanone Phenyl 95 112–113 Precursor for benzoxazoles
(1H-Benzo[...]triazol-1-yl)(3-trifluoromethylphenyl)methanone 3-Trifluoromethylphenyl 53 52–53 Intermediate in ring-opening reactions
1-(1H-Benzo[...]triazol-1-yl)dodecan-1-one Dodecanoyl (C12) 67 Not reported Synthesis of N-acylureas
1-(1H-Benzo[...]triazol-1-yl)-3-methylbutan-1-one 3-Methylbutanoyl Not reported Not reported Likely intermediate in bioactive molecule synthesis N/A

Key Observations :

  • Aromatic derivatives (e.g., phenyl, tolyl) generally exhibit higher yields (72–97%) and crystallinity compared to aliphatic analogs .
  • Long aliphatic chains (e.g., dodecanoyl) show reduced yields (67%) due to steric hindrance or solubility limitations .
  • The 3-methylbutanoyl group in the target compound may offer a balance between steric bulk and reactivity, though direct data are lacking.

Key Observations :

  • Imidazole-thione-linked derivatives (BI1-12) show potent antiproliferative activity via tubulin targeting, suggesting that substituents adjacent to the benzotriazole ring critically influence bioactivity .
  • The target compound’s aliphatic chain may limit direct biological activity unless conjugated with pharmacophoric groups (e.g., heterocycles).

Key Observations :

  • Bulky or conjugated substituents (e.g., phenyl diketones) may hinder reactions like Curtius rearrangements .
  • Aliphatic ketones (e.g., heptan-1-one) are obtainable in moderate yields but may lack crystallinity .

Q & A

Basic Research Question

  • 1H NMR : Peaks at δ = 8.28 ppm (d, J = 8.0 Hz) and 8.10 ppm (d, J = 8.0 Hz) confirm benzotriazole protons, while δ = 2.12 ppm (s) indicates the methyl group in the 3-methylbutanone moiety .
  • X-ray crystallography : SHELXL software refines crystal structures, achieving R-factors < 0.041. Example: 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one was resolved with a data-to-parameter ratio of 14.2 .

What strategies address synthetic failures when substrates like 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-yn-1-one do not react?

Advanced Research Question

  • Mechanistic analysis : Use DFT calculations (e.g., B3LYP/6-311G+(d,p)) to evaluate electronic barriers. For example, steric hindrance in propargyl derivatives may impede nucleophilic attack .
  • Alternative conditions : Introduce microwave irradiation to enhance reaction efficiency or switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates .

How do computational methods like DFT aid in understanding the electronic properties of this compound?

Advanced Research Question

  • DFT studies : Optimize geometry using 6-311G+(d,p) basis sets. For benzotriazole derivatives, HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .
  • Solvatochromic analysis : Evaluate solvent effects on absorption spectra to predict solvation-driven conformational changes .

What methodologies are used to assess the biological activity of this compound?

Basic Research Question

  • Antimicrobial assays : Test against E. coli or Xanthomonas oryzae using agar diffusion. Derivatives like 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-biphenylcarbonitrile show MIC values < 10 µg/mL .
  • Docking studies : Simulate binding to bacterial enzymes (e.g., HDACs) to rationalize activity .

How does microwave irradiation improve the synthesis of benzotriazole derivatives?

Advanced Research Question

  • Enhanced kinetics : Microwave heating reduces reaction time from hours to minutes (e.g., 90% yield in 15 minutes for triazole-thione derivatives) .
  • Energy efficiency : Uniform heating minimizes side products compared to conventional thermal methods .

How should researchers resolve contradictions in reaction outcomes, such as unexpected low yields?

Advanced Research Question

  • Analytical troubleshooting : Use LC-MS or GC-MS to identify byproducts. For example, trace water in solvents may hydrolyze intermediates .
  • Substrate screening : Test electron-deficient vs. electron-rich substrates to map reactivity trends .

What are best practices for refining crystal structures of this compound using SHELX software?

Advanced Research Question

  • Data collection : Use high-resolution (< 1.0 Å) data for accurate refinement. SHELXL handles twinning and disorder effectively .
  • Parameterization : Apply restraints for flexible moieties (e.g., methyl groups) to improve R-factors .

How do solvent choices impact the synthesis and stability of this compound?

Basic Research Question

  • Anhydrous solvents : Essential for preventing hydrolysis of reactive intermediates (e.g., acylbenzotriazoles) .
  • Polar solvents : DMSO or DMF stabilize charged transition states, improving yields in coupling reactions .

What role does regioselectivity play in benzotriazole-based cycloadditions?

Advanced Research Question

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Ensures 1,4-regioselectivity for triazole formation. Example: Solid-phase synthesis of peptidotriazoles achieves >95% purity .
  • Substituent effects : Electron-withdrawing groups on benzotriazole direct nucleophilic attack to specific positions .

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